8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
8-bromo-6-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-4-2-5(8)6-9-10-7(12)11(6)3-4/h2-3H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCZFBJAGPGWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NNC2=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194918 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428532-90-4 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-bromo-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Methylation: The methyl group at the 6th position can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been explored for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The triazole moiety is known for its ability to interact with biological targets, potentially leading to the development of new therapeutic agents.
Antimicrobial Activity
Studies have shown that derivatives of triazolo-pyridine compounds possess antimicrobial properties. The presence of the bromine atom may enhance the compound's efficacy against certain bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance.
Neuropharmacology
Research suggests that heterocyclic compounds like this compound may exhibit neuroprotective effects. Investigations into their mechanisms of action could lead to advancements in treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation due to its chemical stability and biological activity against pests. The development of agrochemicals based on this scaffold could contribute to sustainable agricultural practices.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated various triazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The study highlighted the importance of structural modifications in enhancing anticancer activity.
Antimicrobial Studies
In a research article featured in Pharmaceutical Biology, researchers tested several triazole derivatives against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating promising antimicrobial potential.
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Bromine at position 8 enhances electrophilicity, facilitating nucleophilic substitution reactions.
- Thermal Stability : Sulfonamide derivatives (e.g., 8-(Piperidin-1-ylsulfonyl)) exhibit higher melting points (>280°C) due to hydrogen bonding and π-stacking interactions .
Biological Activity
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS No. 1428532-90-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C7H6BrN3O
- Molecular Weight : 228.05 g/mol
- CAS Number : 1428532-90-4
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects.
Antimicrobial Activity
A study demonstrated that derivatives of triazole compounds possess selective activity against various pathogens. For instance, compounds similar to this compound were tested against Chlamydia and displayed significant antimicrobial properties. The activity was assessed through in vitro assays measuring the reduction in chlamydial inclusion numbers and sizes in infected cells .
Antitumor Activity
The compound has shown promise in inhibiting cellular proliferation in several cancer cell lines. In vitro studies indicate that it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example:
- IC50 Values : The compound exhibited IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9 .
These findings suggest a potential application in cancer therapy by targeting specific pathways involved in tumor growth.
Neuroprotective Effects
The compound's neuroprotective properties have been explored through its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a positive allosteric modulator for α7 nAChRs, which are implicated in cognitive functions and neurodegenerative diseases .
The biological activities of this compound can be attributed to its ability to:
- Modulate Receptor Activity : Enhances the function of nAChRs which may lead to improved synaptic transmission.
- Inhibit Enzymatic Activity : Inhibits CDK enzymes involved in cell cycle progression.
- Interfere with Pathogen Metabolism : Alters metabolic pathways in bacteria and other pathogens.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various triazole derivatives, researchers found that the compound significantly reduced the viability of Chlamydia-infected HEp-2 cells compared to untreated controls. The results indicated not only a reduction in bacterial load but also minimal cytotoxicity to human cells .
Case Study 2: Cancer Cell Proliferation Inhibition
Another study focused on the effects of the compound on human tumor cell lines (HeLa and HCT116). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and proliferation rates .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one?
- Methodological Answer : Bromination and substitution reactions are critical. For analogs, anhydrous dimethyl sulfoxide (DMSO) with methyl iodide and potassium carbonate (K₂CO₃) under nitrogen at 60–80°C yields intermediates (e.g., 56% yield for compound 19 in ). Heating with phosphorus oxychloride (POCl₃) at reflux (100–110°C) for 2–4 hours is used for chlorination, which can be adapted for brominated derivatives . Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Q. How can researchers optimize reaction conditions to improve yields of brominated triazolopyridines?
- Methodological Answer : Key factors include:
- Solvent choice : Anhydrous DMSO or dioxane improves solubility and reactivity of intermediates (e.g., compound 18 in ).
- Temperature control : Reflux conditions (e.g., 100°C in dioxane) enhance substitution efficiency .
- Catalyst/base : K₂CO₃ or triethylamine (TEA) facilitates deprotonation and nucleophilic substitution .
- Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals ensures reaction progression .
Q. What analytical techniques are essential for confirming the structure of 8-Bromo-6-methyl-triazolopyridinone derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Characterize aromatic protons (δ 7.2–8.2 ppm) and substituents (e.g., methyl at δ 2.36 ppm, bromine shifts in adjacent carbons) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches near 1716 cm⁻¹ and NH₂ bands at 3296–3473 cm⁻¹ .
- Melting point analysis : Sharp ranges (e.g., 255–257°C) indicate purity .
Advanced Research Questions
Q. How does the electronic effect of the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 8 acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in toluene/ethanol (3:1) at 80°C for 12 hours .
- Monitor regioselectivity via ¹H NMR (e.g., downfield shifts in H-5 due to bromine’s electron-withdrawing effect) .
- Caution : Competing side reactions (e.g., debromination) require inert atmospheres and degassed solvents .
Q. What strategies address discrepancies in NMR data for triazolopyridine derivatives with varying substituents?
- Methodological Answer :
- Dynamic effects : Rotamers in N-methyl groups (δ 3.3–3.7 ppm) may split signals; use DMSO-d₆ at 80°C to coalesce peaks .
- Solvent artifacts : Residual DMSO (δ 2.5 ppm) or water (δ 3.3 ppm) can obscure NH/OH signals; employ deuterated solvents and drying agents (e.g., MgSO₄) .
- X-ray crystallography : Resolve ambiguities (e.g., CCDC 1876881 for analogous phosphonates in ).
Q. How can computational modeling predict the biological activity of 8-Bromo-6-methyl-triazolopyridinone derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with adenosine A₁/A₂ₐ receptor structures (PDB: 5UEN/6GDG). Focus on halogen bonding between bromine and Thr/Ala residues .
- QSAR models : Correlate Hammett σ values of substituents (e.g., methyl’s +0.56) with IC₅₀ data for adenosine receptor inhibition .
- MD simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) .
Methodological Challenges and Solutions
Q. What purification techniques resolve low yields in brominated triazolopyridine synthesis?
- Answer :
- Recrystallization : Use ethanol/water (4:1) for high-melting-point products (>250°C) .
- Flash chromatography : Optimize eluent ratios (e.g., ethyl acetate:hexane from 1:4 to 1:1) to separate brominated byproducts .
- HPLC : Employ C18 columns with acetonitrile/0.1% TFA gradients for polar impurities .
Q. How do steric effects of the methyl group at position 6 impact further functionalization?
- Answer :
- Steric hindrance : Methyl at position 6 reduces reactivity in SNAr reactions; switch to microwave-assisted conditions (150°C, 30 minutes) .
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups for sensitive amines (e.g., compound 73 in ) .
Notes
- Contradictions : reports higher yields (56%) with DMSO/MeI compared to ’s 35% for similar conditions. This discrepancy may arise from differences in substrate solubility or purity .
- Unreliable Sources : Commercial platforms (e.g., ) are excluded per guidelines; all data derive from peer-reviewed syntheses and crystallographic validations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
